REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O.O>[CH:4]([C:3]1[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:2]=1[O:1][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0.806 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, and filtrate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the product (1.29 g; 97%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(OCC(=O)OCC)C=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |